molecular formula C9H8O3 B8739984 2H-1,5-Benzodioxepin-3(4H)-one CAS No. 27612-17-5

2H-1,5-Benzodioxepin-3(4H)-one

Cat. No.: B8739984
CAS No.: 27612-17-5
M. Wt: 164.16 g/mol
InChI Key: OPNDWUNGMWNXNB-UHFFFAOYSA-N
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Description

2H-1,5-Benzodioxepin-3(4H)-one is a useful research compound. Its molecular formula is C9H8O3 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
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Properties

CAS No.

27612-17-5

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

IUPAC Name

1,5-benzodioxepin-3-one

InChI

InChI=1S/C9H8O3/c10-7-5-11-8-3-1-2-4-9(8)12-6-7/h1-4H,5-6H2

InChI Key

OPNDWUNGMWNXNB-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)COC2=CC=CC=C2O1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Oxo-4-carbomethoxy-3,4-dihydro-2H-1,5-benzodioxepin (110 g.) is added to a mixture of methanol (210 ml.), concentrated hydrochloric acid (50 ml.) and water (160 ml.) and the mixture then is refluxed for 18 hours. The product is extracted with ether, and the ether extract washed with four 50 ml. portions of sodium bicarbonate solution, then twice with 50 ml. portions of water. After drying the washed ether extract over magnesium sulfate and evaporation to remove the solvent there is obtained 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Quantity
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reactant
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reactant
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Synthesis routes and methods III

Procedure details

A solution of Example 280B (5.29 g, 27 mmol) in THF (50 mL) was treated with a suspension of NaIO4 (6.33 g, 30 mmol) in water (10 ml) and THF (50 mL), then stirred at rt for 1.5 h. Diluted with water, extracted twice with ether. The combined organics were washed with brine, dried (MgSO4), filtered and concentrated. The residue was suspended in ether, filtered and the filtrate was concentrated to give 2.75 g (55%) of the title compound as a yellow oil.
Name
solution
Quantity
5.29 g
Type
reactant
Reaction Step One
[Compound]
Name
NaIO4
Quantity
6.33 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
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Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
55%

Synthesis routes and methods IV

Procedure details

To a solution of 3,4-dihydro-2H-1,5-benzodioxepin-3-ol (1 g, 6.02 mmol) in dichloromethane (20 ml) was added Dess-Martin periodinane (2.8 g, 6.60 mmol). The mixture was stirred overnight at 25° C., and then purified by flash chromatography on a Biotage Horizon, 40M column, eluting with 1 column volume of 100% dichloromethane, followed by a gradient of 0 to 100% ethyl acetate in dichloromethane over 10 column volumes, to provide the title compound (964 mg, 5.87 mmol, 98% yield). 1H NMR (500 MHz, CDCl3): δ 6.99 (m, 4H), 4.72 (s, 4H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
98%

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